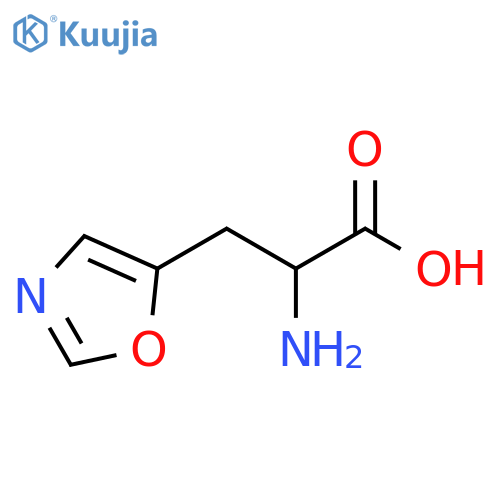Cas no 1516681-86-9 (2-amino-3-(1,3-oxazol-5-yl)propanoic acid)

1516681-86-9 structure
商品名:2-amino-3-(1,3-oxazol-5-yl)propanoic acid
2-amino-3-(1,3-oxazol-5-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-3-(1,3-oxazol-5-yl)propanoic acid
- 5-Oxazolepropanoic acid, α-amino-
-
- インチ: 1S/C6H8N2O3/c7-5(6(9)10)1-4-2-8-3-11-4/h2-3,5H,1,7H2,(H,9,10)
- InChIKey: DVEYJRBAOVZMSG-UHFFFAOYSA-N
- ほほえんだ: O1C(CC(N)C(O)=O)=CN=C1
計算された属性
- せいみつぶんしりょう: 156.05349212g/mol
- どういたいしつりょう: 156.05349212g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -3
- トポロジー分子極性表面積: 89.4Ų
じっけんとくせい
- 密度みつど: 1.376±0.06 g/cm3(Predicted)
- ふってん: 324.5±32.0 °C(Predicted)
- 酸性度係数(pKa): 2.05±0.10(Predicted)
2-amino-3-(1,3-oxazol-5-yl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1604738-1.0g |
2-amino-3-(1,3-oxazol-5-yl)propanoic acid |
1516681-86-9 | 1g |
$0.0 | 2023-06-04 | ||
| Enamine | EN300-1604738-10000mg |
2-amino-3-(1,3-oxazol-5-yl)propanoic acid |
1516681-86-9 | 10000mg |
$5467.0 | 2023-09-23 | ||
| Enamine | EN300-1604738-2500mg |
2-amino-3-(1,3-oxazol-5-yl)propanoic acid |
1516681-86-9 | 2500mg |
$2492.0 | 2023-09-23 | ||
| Enamine | EN300-1604738-100mg |
2-amino-3-(1,3-oxazol-5-yl)propanoic acid |
1516681-86-9 | 100mg |
$1119.0 | 2023-09-23 | ||
| Enamine | EN300-1604738-5000mg |
2-amino-3-(1,3-oxazol-5-yl)propanoic acid |
1516681-86-9 | 5000mg |
$3687.0 | 2023-09-23 | ||
| Enamine | EN300-1604738-250mg |
2-amino-3-(1,3-oxazol-5-yl)propanoic acid |
1516681-86-9 | 250mg |
$1170.0 | 2023-09-23 | ||
| Enamine | EN300-1604738-50mg |
2-amino-3-(1,3-oxazol-5-yl)propanoic acid |
1516681-86-9 | 50mg |
$1068.0 | 2023-09-23 | ||
| Enamine | EN300-1604738-500mg |
2-amino-3-(1,3-oxazol-5-yl)propanoic acid |
1516681-86-9 | 500mg |
$1221.0 | 2023-09-23 | ||
| Enamine | EN300-1604738-1000mg |
2-amino-3-(1,3-oxazol-5-yl)propanoic acid |
1516681-86-9 | 1000mg |
$1272.0 | 2023-09-23 |
2-amino-3-(1,3-oxazol-5-yl)propanoic acid 関連文献
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
1516681-86-9 (2-amino-3-(1,3-oxazol-5-yl)propanoic acid) 関連製品
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
